molecular formula C10H10F2N2 B8811611 4,6-Difluoro-1-isopropyl-1H-indazole

4,6-Difluoro-1-isopropyl-1H-indazole

Cat. No.: B8811611
M. Wt: 196.20 g/mol
InChI Key: ZZOGPAJZFLPWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluoro-1-isopropyl-1H-indazole is a fluorinated indazole derivative characterized by fluorine atoms at the 4- and 6-positions of the indazole core and an isopropyl group at the N1 position. Indazoles are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Fluorination at specific positions enhances metabolic stability, lipophilicity, and binding affinity to biological targets, making such compounds valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

4,6-difluoro-1-propan-2-ylindazole

InChI

InChI=1S/C10H10F2N2/c1-6(2)14-10-4-7(11)3-9(12)8(10)5-13-14/h3-6H,1-2H3

InChI Key

ZZOGPAJZFLPWTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4,6-Difluoro-1-isopropyl-1H-indazole, we compare it with structurally and functionally related compounds, focusing on substitution patterns, synthetic routes, and biological relevance.

Structural and Functional Comparison

Compound Name Substituents/Modifications Fluorine Position(s) Key Functional Groups Reported Activity/Use References
This compound Isopropyl (N1), F (C4, C6) 4, 6 Indazole core, fluorinated N/A (hypothesized kinase modulation) -
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole (4a-f) Benzo[d][1,3]dioxol-5-yloxy, aryl groups 5 Benzimidazole, fluorinated Anticancer, antimicrobial
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) 4-Fluorobenzyl, ethylthio, formyl 4 (benzyl ring) Imidazole, fluorinated Intermediate for pyridine derivatives

Key Observations

Fluorination Impact: The dual fluorine substitution in this compound likely enhances metabolic stability and electron-withdrawing effects compared to mono-fluorinated analogs like 4a-f (single fluorine at C5) .

Functional groups like the benzo[d][1,3]dioxol-5-yloxy in 4a-f contribute to π-π stacking interactions in biological systems, a feature absent in the simpler indazole derivative.

Synthetic Complexity: Synthesis of 4a-f involves multi-step reactions under nitrogen with sodium metabisulfite, highlighting the sensitivity of fluorinated benzimidazoles to oxidative conditions . In contrast, 4b is synthesized via condensation with alkyl acetoacetate in methanol, suggesting milder conditions for imidazole derivatives .

Research Findings and Data Gaps

Stability under physiological conditions remains unverified but could be inferred from related fluorinated heterocycles .

Pharmacological Potential: The compound’s fluorinated indazole core aligns with scaffolds used in JAK/STAT and PI3K inhibitors, though specific assays are needed to confirm activity.

Commercial Availability :

  • Biopharmacule Speciality Chemicals lists structurally related fluorinated heterocycles (e.g., 4,5-Dimethyl-2-isopropyl thiazole), indicating industrial interest in such motifs .

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